molecular formula C14H15ClN4O5 B2481144 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 353455-68-2

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2481144
CAS No.: 353455-68-2
M. Wt: 354.75
InChI Key: MSZDLLJZDRQUHO-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as an acetamide moiety attached to a dimethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and nitrating agents.

    Acetamide Formation: The acetamide moiety is introduced by reacting the substituted pyrazole with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the acetamide-substituted pyrazole with 3,4-dimethoxyphenylamine through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Reduction: The nitro group can also be reduced to a hydroxylamine intermediate before forming the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Reduction: Iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution of the chloro group results in various substituted pyrazoles.

Scientific Research Applications

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide depends on its specific application:

    Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, leading to modulation of biological pathways involved in inflammation, microbial growth, or cancer cell proliferation.

    Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.

    2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide: Lacks one methoxy group, potentially altering its solubility and pharmacokinetic properties.

Uniqueness

The presence of the chloro, methyl, and nitro groups on the pyrazole ring, along with the dimethoxyphenyl acetamide moiety, gives 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide unique chemical and biological properties. These structural features contribute to its distinct reactivity, pharmacological potential, and suitability for various scientific applications.

Properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZDLLJZDRQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328832
Record name 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353455-68-2
Record name 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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